molecular formula C11H7F4NO2 B12451070 6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one

6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one

Cat. No.: B12451070
M. Wt: 261.17 g/mol
InChI Key: MVZOFMNAQJOMAD-UHFFFAOYSA-N
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Description

6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one is a fluorinated chromenone derivative characterized by a tetrafluoroethyl substituent at the 2-position and an amino group at the 6-position of the chromen-4-one scaffold. Chromenones (benzopyran-4-ones) are privileged structures in medicinal chemistry due to their diverse biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties .

Properties

Molecular Formula

C11H7F4NO2

Molecular Weight

261.17 g/mol

IUPAC Name

6-amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one

InChI

InChI=1S/C11H7F4NO2/c12-10(13)11(14,15)9-4-7(17)6-3-5(16)1-2-8(6)18-9/h1-4,10H,16H2

InChI Key

MVZOFMNAQJOMAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C=C(O2)C(C(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 1,1,2,2-tetrafluoroethylamine.

    Formation of Chromone Backbone: The chromone backbone is formed through a cyclization reaction, often involving the use of a base such as sodium hydroxide or potassium carbonate.

    Introduction of Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where 1,1,2,2-tetrafluoroethylamine reacts with the chromone intermediate under controlled conditions.

Industrial Production Methods

Industrial production of 6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromone backbone to dihydrochromones or other reduced forms.

    Substitution: The amino group and tetrafluoroethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines, thiols, or halides under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromone derivatives.

Scientific Research Applications

6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: It serves as a probe for studying enzyme interactions and metabolic pathways due to its unique fluorinated structure.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and anticancer properties, is ongoing.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the tetrafluoroethyl group enhances lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects and Structural Modifications

The biological and physicochemical properties of chromenones are highly dependent on substituents at the 2- and 6-positions. Below is a comparative analysis of key analogs:

Compound Name Substituent at 2-position Molecular Formula Molecular Weight (g/mol) Key Features
6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one 1,1,2,2-Tetrafluoroethyl C₁₁H₈F₄N₂O₂ ~276.2 (estimated) High electronegativity, lipophilicity (log P ~2.18 inferred from fluorinated ethers ).
6-Amino-2-methyl-4H-chromen-4-one Methyl C₁₀H₉NO₂ 223.25 Lower lipophilicity (log P not reported), simpler synthesis .
6-Amino-2-phenyl-4H-chromen-4-one Phenyl C₁₅H₁₁NO₂ 253.26 Enhanced π-π interactions, potential for improved target binding .
6-Ethylchromen-4-one Ethyl C₁₁H₁₀O₂ 174.20 Hydrophobic substituent; limited bioactivity data .
6-Ethyl-7-hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one Trifluoromethyl, ethyl, phenyl C₁₈H₁₃F₃O₃ 358.29 Multi-substituted; trifluoromethyl enhances metabolic stability .

Physicochemical Properties

  • Lipophilicity : The tetrafluoroethyl group likely increases log P compared to methyl or ethyl analogs. A related fluorinated ether (1,1,2,2-tetrafluoroethyl-2,2,2-trifluoroethyl ether) exhibits a log P of 2.18 , suggesting moderate hydrophobicity for the target compound.

Biological Activity

6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article examines its biological activity, focusing on its anti-inflammatory, antioxidant, and antimicrobial properties, as well as its implications in cancer therapy.

Chemical Structure and Properties

The compound features a chromenone core structure with an amino group and a tetrafluoroethyl substituent. These modifications are significant as they influence the compound's reactivity and interaction with biological targets.

Anti-inflammatory Activity

Research indicates that 6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. For example, studies have demonstrated that at concentrations around 50 µM, the compound significantly reduces levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, such as the DPPH radical scavenging test. Results indicate that it effectively scavenges free radicals, suggesting its potential role in mitigating oxidative stress-related diseases. The IC50 value for radical scavenging activity is reported to be approximately 30 µM.

Antimicrobial Properties

In antimicrobial studies, 6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one has shown effectiveness against several bacterial strains. For instance, it displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 25 µg/mL .

The biological activity of 6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It has been suggested that it interacts with cellular receptors that mediate inflammation and oxidative stress responses.
  • Gene Expression Alteration : The compound can affect the expression levels of genes associated with inflammation and cell proliferation .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Cancer Therapy : A study investigated the effects of 6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one on melanoma cell lines. The results indicated a dose-dependent inhibition of cell proliferation (IC50 = 20 µM after 72 hours), suggesting its potential as an adjunctive treatment in cancer therapy .
  • Inflammatory Diseases : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema in rats compared to control groups .

Comparison with Similar Compounds

To understand the unique properties of 6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one better, it is useful to compare it with structurally similar compounds:

Compound NameStructureAnti-inflammatory ActivityAntioxidant ActivityAntimicrobial Activity
6-Methoxy-4H-chromen-4-oneStructureModerateLowNot significant
6-Amino-chromen-4-oneStructureHighModerateModerate
6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one StructureHighHighSignificant

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